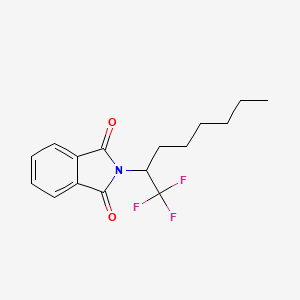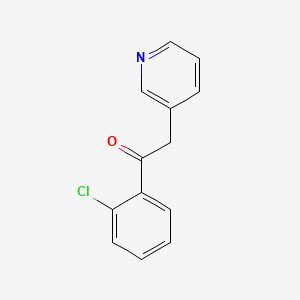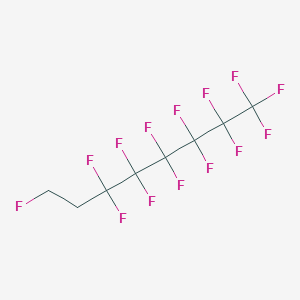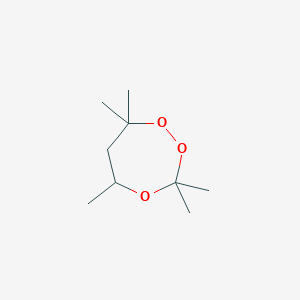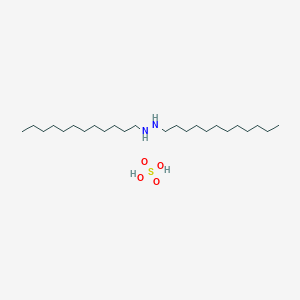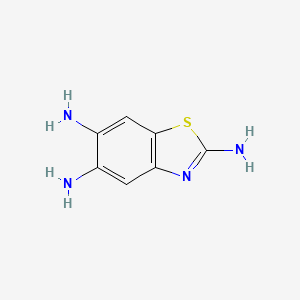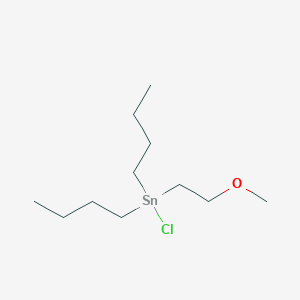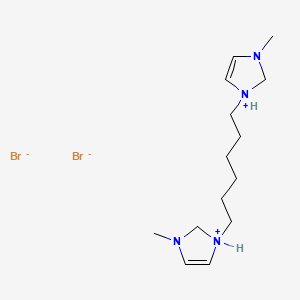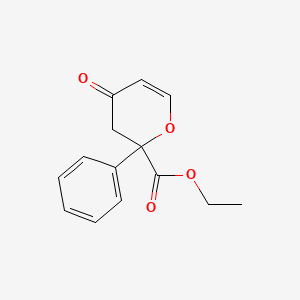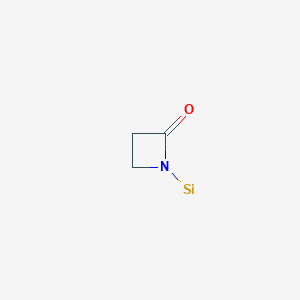
N-silyl-beta-lactam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-silyl-beta-lactam is a derivative of beta-lactam, a class of compounds characterized by a four-membered lactam ring Beta-lactams are widely known for their role in antibiotics, such as penicillins and cephalosporins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-silyl-beta-lactam typically involves the silylation of beta-lactam precursors. One common method is the reaction of beta-lactam with silyl chlorides in the presence of a base, such as triethylamine. This reaction proceeds under mild conditions and yields this compound as the primary product . Another approach involves the use of silylating agents like hexamethyldisilazane (HMDS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-silyl-beta-lactam undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can remove the silyl group, regenerating the parent beta-lactam.
Substitution: This compound can participate in nucleophilic substitution reactions, where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield silanols, while reduction can regenerate the parent beta-lactam. Substitution reactions can produce a variety of N-substituted beta-lactams with different functional groups.
科学的研究の応用
N-silyl-beta-lactam has several scientific research applications:
作用機序
The mechanism of action of N-silyl-beta-lactam involves its interaction with specific molecular targets. In the case of its antibacterial activity, this compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan strands, leading to cell lysis and death . The silyl group can enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .
類似化合物との比較
Similar Compounds
Similar compounds to N-silyl-beta-lactam include other beta-lactam derivatives, such as:
Penicillins: Classic beta-lactam antibiotics with a thiazolidine ring fused to the beta-lactam ring.
Cephalosporins: Beta-lactam antibiotics with a dihydrothiazine ring fused to the beta-lactam ring.
Carbapenems: Beta-lactam antibiotics with a carbapenem ring fused to the beta-lactam ring.
Uniqueness
This compound is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s stability, solubility, and binding affinity, making it a valuable scaffold for the development of new therapeutic agents and chemical intermediates .
特性
分子式 |
C3H4NOSi |
|---|---|
分子量 |
98.15 g/mol |
InChI |
InChI=1S/C3H4NOSi/c5-3-1-2-4(3)6/h1-2H2 |
InChIキー |
QRMOINVXKLUGJT-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1=O)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
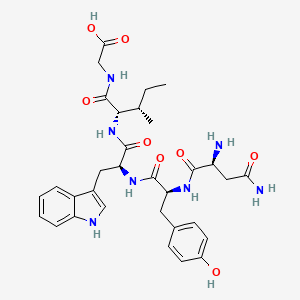
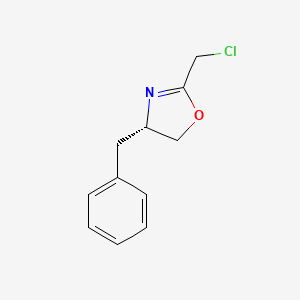
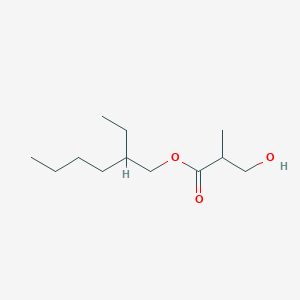
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
